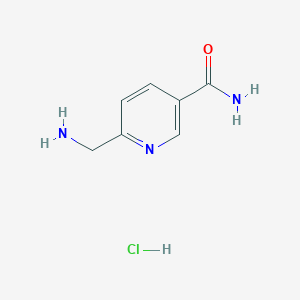

6-(Aminomethyl)nicotinamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-(aminomethyl)pyridine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c8-3-6-2-1-5(4-10-6)7(9)11;/h1-2,4H,3,8H2,(H2,9,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHKKWXKCJHEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Optimizing Solvation: A Technical Guide to 6-(Aminomethyl)nicotinamide Hydrochloride

Executive Summary

6-(Aminomethyl)nicotinamide hydrochloride (CAS: 182159-60-0 for the dihydrochloride form) exhibits a solubility profile distinct from its parent scaffold, nicotinamide, and the metabolic inhibitor 6-aminonicotinamide (6-AN).

Due to the ionic nature of the hydrochloride salt and the primary amine on the methyl linker, this compound is highly soluble in water and moderately soluble in DMSO . This contradicts the standard "organic-first" dissolution protocol used for many lipophilic drug candidates.

-

Preferred Solvent: Water or Aqueous Buffer (pH < 7.0)

-

Critical Distinction: Do not confuse with 6-Aminonicotinamide (6-AN) , a toxic metabolic inhibitor which is sparingly soluble in water.

Chemical Identity & Physicochemical Basis[1][3][4][5][6][7]

To understand the solubility behavior, we must analyze the structural thermodynamics.

| Feature | Description |

| Compound Name | 6-(Aminomethyl)nicotinamide dihydrochloride |

| CAS Number | 182159-60-0 (Dihydrochloride) |

| Molecular Formula | |

| Key Functional Groups | Pyridine ring, Carboxamide (C-3), Aminomethyl (C-6) |

| Ionization State | The aminomethyl group ( |

The Solvation Mechanism

The hydrochloride salt form drives the solubility profile. In water, the high dielectric constant (

Figure 1: Comparative solvation thermodynamics. The ionic HCl form favors the high dielectric environment of water over the aprotic environment of DMSO.

Solubility Profile & Data

The following data summarizes the operational solubility limits. Note that specific values may vary slightly by batch (crystallinity) and salt stoichiometry (mono- vs. di-hydrochloride).

| Solvent | Solubility Limit (Est.) | Dissolution Rate | Stability | Application |

| Water | > 50 mg/mL | Fast (< 1 min) | High (pH dependent) | Primary Stock / Direct Assay Use |

| PBS (pH 7.2) | ~ 20-30 mg/mL | Moderate | Moderate | Direct Assay Use |

| DMSO | ~ 10-25 mg/mL | Slow (Requires Vortex) | High (Hygroscopic) | Library Storage / Cryopreservation |

| Ethanol | < 5 mg/mL | Very Poor | Low | Not Recommended |

Critical Note: The Free Base form of this molecule (no HCl) would have the opposite profile: lower water solubility and higher organic solubility. Ensure you are using the Hydrochloride salt (CAS 182159-60-0).

Experimental Protocols

Protocol A: Preparation of Aqueous Stock (Recommended)

Target: 100 mM Stock Solution in Water.

-

Weighing: Weigh the hygroscopic powder rapidly to minimize moisture uptake.

-

Solvent Addition: Add sterile, deionized water (Milli-Q or equivalent).

-

Calculation: For 10 mg of powder (MW

224.09 g/mol for dihydrochloride), add 446

-

-

Mixing: Vortex for 30 seconds. The solution should become clear and colorless immediately.

-

pH Check: The solution will be acidic due to the HCl counter-ions.

-

Action: If adding directly to a cell-based assay, ensure the dilution factor is high enough (e.g., 1:1000) so the buffer capacity of the medium is not overwhelmed.

-

-

Filtration: Syringe filter (0.22

m PVDF or PES) if sterility is required.

Protocol B: Preparation of DMSO Stock

Target: 50 mM Stock Solution in DMSO. Use this only if the compound is part of a compound library stored in DMSO plates.

-

Solvent Quality: Use Anhydrous DMSO (Grade

99.9%). Moisture in DMSO can cause the salt to precipitate over time. -

Mixing: Vortex vigorously for 1-2 minutes.

-

Sonication: If particles remain visible, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Store at -20°C or -80°C.

-

Warning: Repeated freeze-thaw cycles in DMSO can lead to hydration of the salt (absorbing water from air), potentially causing precipitation upon thawing.

-

Workflow Visualization

Figure 2: Decision matrix for stock solution preparation based on downstream application.

Disambiguation & Safety (Critical)

Researchers frequently confuse this compound with 6-Aminonicotinamide (6-AN) . This error can ruin experiments due to vastly different solubility and toxicity profiles.

| Feature | 6-(Aminomethyl)nicotinamide HCl | 6-Aminonicotinamide (6-AN) |

| CAS | 182159-60-0 (Dihydrochloride) | 329-89-5 |

| Structure | Pyridine ring + Amide + Aminomethyl group | Pyridine ring + Amide + Amino group (directly on ring) |

| Water Solubility | High (Salt form) | Low (< 1 mg/mL) |

| Primary Use | Chemical Building Block / Fragment | Metabolic Inhibitor (6-PGD), Neurotoxin |

Safety Note: While 6-(Aminomethyl)nicotinamide is generally considered a chemical intermediate, all nicotinamide derivatives should be handled with standard PPE (gloves, goggles, lab coat) to prevent potential irritation or unknown biological activity.

References

-

Sigma-Aldrich. 6-Aminomethyl-nicotinamide dihydrochloride Product Datasheet. Accessed 2026.[3]

-

Cayman Chemical. Nicotinamide Solubility Profile (General Reference for Nicotinamide Scaffolds).

-

PubChem. 6-Aminonicotinamide (Contrast Reference). National Library of Medicine.

-

TargetMol. Solubility Data for Nicotinamide Derivatives.

Sources

Technical Guide: Structural and Functional Divergence of 6-Substituted Nicotinamide Derivatives

Executive Summary

This guide delineates the critical physicochemical and pharmacological distinctions between 6-amino nicotinamide (6-AN) and 6-aminomethyl nicotinamide . While both share the pyridine-3-carboxamide scaffold, the presence of a single methylene spacer (

-

6-Amino Nicotinamide: A planar, conjugated system acting as a potent antimetabolite . It undergoes "lethal synthesis" to form false NAD

analogs, catastrophically inhibiting the Pentose Phosphate Pathway (PPP). -

6-Aminomethyl Nicotinamide: A flexible, basic, non-conjugated system acting primarily as a pharmacophore or linker . It is excluded from the NAD

salvage pathway due to steric hindrance and is utilized in rational drug design (e.g., HDAC inhibitors) to engage specific solvent-exposed residues.

Part 1: Physicochemical & Electronic Divergence

The core difference lies in the electronic communication between the substituent and the pyridine ring.

Electronic Conjugation and Basicity

-

6-Amino Nicotinamide (Amidine-like): The amino group is directly attached to the aromatic ring. The lone pair on the exocyclic nitrogen participates in resonance with the pyridine ring nitrogen. This delocalization flattens the molecule and significantly lowers the basicity of the exocyclic amine.

-

6-Aminomethyl Nicotinamide (Benzylamine-like): The methylene spacer insulates the amine from the aromatic ring. The amine behaves as a primary aliphatic amine (sp

hybridized carbon), retaining high basicity and rotational freedom.

Table 1: Comparative Physicochemical Properties

| Feature | 6-Amino Nicotinamide | 6-Aminomethyl Nicotinamide |

| Structure | Ar–NH | Ar–CH |

| Hybridization | sp | sp |

| pKa (approx.) | ~6.0 – 7.0 (Ring N is protonation site) | ~9.0 – 9.5 (Exocyclic amine is protonation site) |

| Electronic Effect | Strong Electron Donor (+M effect) | Weak Inductive Donor (+I effect) |

| Primary Role | Substrate Mimic (Antimetabolite) | Binding Element / Linker |

Structural Visualization (DOT Diagram)

The following diagram illustrates the electronic resonance vs. insulation.

Figure 1: Electronic connectivity comparison. Red arrow indicates resonance delocalization in 6-AN; Green arrow indicates localized electrons in the aminomethyl derivative.

Part 2: Biological Mechanisms of Action

6-Amino Nicotinamide: The "Trojan Horse"

6-AN mimics Nicotinamide (NAM). It is recognized by the salvage pathway enzyme NAMPT (Nicotinamide phosphoribosyltransferase).[1]

-

Lethal Synthesis: NAMPT converts 6-AN into 6-amino-NMN, which is then adenylated to 6-amino-NAD(P)

. -

Target Inhibition: This "false dinucleotide" cannot function as a hydride acceptor. Instead, it competitively inhibits NADP

-dependent enzymes, most notably 6-Phosphogluconate Dehydrogenase (6-PGD) .[2][3] -

Metabolic Crash: Blockade of 6-PGD halts the Pentose Phosphate Pathway, preventing NADPH production (essential for ROS defense) and ribose synthesis.

6-Aminomethyl Nicotinamide: The "Excluded Binder"

The addition of the methylene group creates steric bulk that prevents processing by NAMPT. The molecule cannot undergo phosphoribosylation.

-

Application: It is used as a warhead or binding motif in kinase inhibitors (e.g., HDAC inhibitors, ROCK inhibitors). The basic amine often forms a salt bridge with Aspartate or Glutamate residues in the solvent-exposed region of the ATP-binding pocket.

Pathway Diagram: Metabolic Fate

Figure 2: Divergent metabolic fates. 6-AN enters the NAD salvage pathway (red path), while 6-aminomethyl is sterically excluded and acts as a direct ligand (blue path).

Part 3: Experimental Protocols

Protocol A: Enzymatic Inhibition Assay (6-PGD) for 6-AN Activity

Validates the formation of the false cofactor 6-amino-NAD(P).

Principle: 6-PGD converts 6-phosphogluconate to ribulose-5-phosphate, reducing NADP

Workflow:

-

Cell Treatment: Treat RIF-1 or A549 cells with 6-AN (10 µM) for 4–24 hours to allow metabolic conversion.

-

Lysis: Harvest cells in lysis buffer (Tris-HCl pH 7.4, 1% Triton X-100). Flash freeze/thaw to preserve cofactor integrity.

-

Reaction Mix:

-

Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl

. -

Substrate: 2 mM 6-Phosphogluconate.

-

Cofactor: 0.5 mM NADP

. -

Enzyme Source: 10 µg Cell Lysate (treated vs. control).

-

-

Kinetic Read: Measure Absorbance at 340 nm (or Fluorescence) every 30 seconds for 10 minutes.

-

Result: Treated samples will show flattened slope (reduced Vmax) compared to control due to competitive inhibition by accumulated 6-amino-NADP.

Protocol B: Synthesis of 6-Aminomethyl Nicotinamide

Unlike 6-AN (often made via Chichibabin reaction), the aminomethyl derivative is synthesized via reduction.

Reagents: 6-Cyanonicotinamide, Raney Nickel (or Pd/C), Methanol, Ammonia. Reaction Type: Catalytic Hydrogenation.

-

Setup: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 1.0 eq of 6-cyanonicotinamide in Methanol (0.1 M concentration).

-

Additive: Add 7N Ammonia in Methanol (2.0 eq) to suppress secondary amine formation (dimerization).

-

Catalyst: Add Raney Nickel (10 wt% loading) under Argon atmosphere. Caution: Pyrophoric.

-

Reduction: Pressurize to 40 psi H

and stir at Room Temperature for 4–6 hours. -

Workup: Filter through Celite to remove catalyst. Concentrate filtrate in vacuo.

-

Purification: Recrystallize from Ethanol/Ether or purify via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the salt form (pKa ~9 requires acidic elution to keep protonated).

Part 4: References

-

Street, J. C., et al. (1997). "Quantitation of metabolic and radiobiological effects of 6-aminonicotinamide in RIF-1 tumor cells in vitro."[2] Cancer Research, 57(18), 3956-3962. Link

-

Lange, K., & Proft, E. R. (1970). "Inhibition of the 6-phosphogluconate dehydrogenase in the rat kidney by 6-aminonicotinamide." Naunyn-Schmiedeberg's Archives of Pharmacology, 267, 177-180.[2] Link

-

Hamblett, C. L., et al. (2007). "The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors."[5] Bioorganic & Medicinal Chemistry Letters, 17(19), 5300-5309.[5] Link

-

Garten, A., et al. (2015). "Physiological and pathophysiological roles of NAMPT and NAD metabolism." Nature Reviews Endocrinology, 11, 535–546. Link

-

Sigma-Aldrich. "Product Specification: 6-Aminomethyl-nicotinamide dihydrochloride." Link

Sources

- 1. remedypublications.com [remedypublications.com]

- 2. apexbt.com [apexbt.com]

- 3. Quantitation of metabolic and radiobiological effects of 6-aminonicotinamide in RIF-1 tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Phosphogluconate dehydrogenase (6PGD), a key checkpoint in reprogramming of regulatory T cells metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 6-(Aminomethyl)nicotinamide Hydrochloride

This guide provides a detailed examination of the safety considerations for 6-(Aminomethyl)nicotinamide hydrochloride, a compound of interest for researchers in drug development and cellular biology. As a Senior Application Scientist, the goal of this document is to move beyond a simple recitation of Safety Data Sheet (SDS) sections. Instead, we will delve into the causality behind safety protocols, establish a framework for self-validating experimental design, and ground our recommendations in authoritative sources.

It is critical to note that comprehensive toxicological data for this compound (CAS No. 182159-60-0 for the dihydrochloride) is not extensively available in public literature.[1] Therefore, this guide synthesizes information from SDSs of structurally similar and precursor compounds, such as 6-Aminonicotinamide, and integrates established principles of laboratory safety to formulate a robust risk mitigation strategy. The presumed mechanism of action, likely involving interference with fundamental pyridine nucleotide metabolism, necessitates a cautious and well-informed approach.[2][3][4]

Section 1: Compound Profile and Hazard Identification

This compound belongs to the family of nicotinamide analogs. Its parent compound, 6-Aminonicotinamide, is a known antimetabolite and an inhibitor of NADP(+)-dependent enzymes, which can lead to ATP depletion and interfere with glycolysis.[3] This mechanism is the basis for its investigation as a potential sensitizing agent in chemotherapy.[5] Given this mode of action, it is prudent to assume that this compound may possess similar cytotoxic and potentially teratogenic properties.

Synthesized Hazard Classification

Based on data from related compounds, researchers should handle this compound as a substance with the following potential hazards:

-

Reproductive Toxicity: May damage fertility or the unborn child.[6][7][8]

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[6]

-

Skin and Eye Irritation: May cause skin and serious eye irritation.[9][10]

-

Respiratory Irritation: May cause respiratory irritation.[1]

These classifications necessitate stringent handling protocols, which will be detailed in the subsequent sections.

GHS Labeling Elements (Anticipated)

| Component | Pictogram | Signal Word | Hazard Statements |

| Hazard Identification | Health Hazard, Exclamation Mark | Danger | H360: May damage fertility or the unborn child.[7][8] H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled. H315/319: Causes skin and serious eye irritation.[10] H335: May cause respiratory irritation.[1] |

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

Before any laboratory work commences, a thorough risk assessment is mandatory.[10][11] The most effective safety strategy is not reliant on personal protective equipment (PPE) alone, but on a multi-layered approach known as the Hierarchy of Controls.[12][13][14]

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.[9]

For this compound, this framework translates to:

-

Elimination/Substitution: Is this specific compound absolutely necessary, or could a less hazardous analog achieve the same experimental goal?

-

Engineering Controls: All work involving this compound in solid (powder) or volatile solution form must be conducted within a certified chemical fume hood to prevent inhalation.[6][9]

-

Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs). Restrict access to authorized personnel only and ensure all users have received specific training on the hazards of this compound.[14]

-

Personal Protective Equipment (PPE): PPE is the final barrier and must be used diligently, even with other controls in place.[11]

Section 3: Safe Handling and Experimental Protocols

Personal Protective Equipment (PPE) Specifications

The selection of PPE is not arbitrary; it is dictated by the potential routes of exposure.

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile gloves, inspected before use. Use proper glove removal technique. | Prevents skin contact. Contaminated gloves must be disposed of as hazardous waste.[7] |

| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[6][7] | Protects against splashes and airborne particles. |

| Skin/Body Protection | A lab coat (impervious clothing recommended). Ensure full coverage. | Prevents contamination of personal clothing.[7] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside a fume hood or if dust formation is likely.[6] | Protects against inhalation of the powdered compound. |

Step-by-Step Weighing and Solubilization Protocol

This protocol is designed as a self-validating system to minimize exposure.

-

Preparation: Don all required PPE. Designate a specific area within the chemical fume hood for handling the compound.

-

Decontamination: Wipe down the designated work surface and the analytical balance with a suitable solvent (e.g., 70% ethanol) before and after use.

-

Weighing:

-

Use a micro-spatula to carefully transfer the solid compound to a tared weigh boat or directly into the receiving vessel.

-

Avoid any actions that could generate dust, such as tapping the container or rapid movements.

-

Close the primary container immediately after dispensing.

-

-

Solubilization:

-

Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

-

If sonication or vortexing is required, ensure the vessel is securely capped.

-

-

Cleanup:

-

Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.

-

Wipe down the work surface, spatula, and any other equipment with a decontaminating solution.

-

Remove PPE in the correct order to prevent cross-contamination and dispose of gloves.

-

Wash hands thoroughly with soap and water.[7]

-

Section 4: Emergency Procedures and First-Aid

Rapid and correct response to an exposure is critical. All laboratory personnel must be familiar with the location of safety showers and eyewash stations.[6]

Caption: Decision workflow for responding to an accidental exposure.

First-Aid Measures by Exposure Route

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled). Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing. Wash the area thoroughly with soap and water. Seek medical attention.[13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[6] |

Section 5: Storage, Spills, and Disposal

Storage and Stability

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

-

Incompatibilities: Avoid strong oxidizing agents.[6]

-

Stability: The compound is generally stable under normal conditions.[8]

Accidental Release Measures

-

Evacuate: Evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation, but avoid actions that could aerosolize the dust.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[7]

-

Clean-up:

-

For a dry spill, gently sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7]

-

For a solution spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a chemical waste container.

-

-

Decontaminate: Clean the spill area thoroughly.

Waste Disposal

Dispose of unused product and contaminated materials through a licensed professional waste disposal service.[7] Do not dispose of down the drain or in general waste.

Conclusion

While this compound is a valuable tool in research, its potential hazards, inferred from its mechanism of action and the properties of related compounds, demand a rigorous and proactive approach to safety. By understanding the "why" behind safety protocols—its potential to interfere with fundamental cellular energy and repair pathways—researchers can cultivate a culture of safety that goes beyond mere compliance. The consistent application of the hierarchy of controls, adherence to detailed handling protocols, and preparedness for emergencies are the cornerstones of responsible scientific practice.

References

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Effects of 6-aminonicotinamide on cell growth, poly(ADP-ribose) synthesis and nucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Aminonicotinamide | C6H7N3O | CID 9500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyridine nucleotide metabolism: mechanism of action of the niacin antagonist, 6-aminonicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acs.org [acs.org]

- 7. The Safety Hierarchy of Controls: A Practical Guide to Eliminating Workplace Hazards [safetpros.com]

- 8. research.uga.edu [research.uga.edu]

- 9. Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions | Lab Manager [labmanager.com]

- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 11. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]

- 12. osha.gov [osha.gov]

- 13. Hierarchy of Controls | Research Safety [researchsafety.uky.edu]

- 14. ohsonline.com [ohsonline.com]

Methodological & Application

6-(Aminomethyl)nicotinamide hydrochloride as a medicinal chemistry building block

Application Note: 6-(Aminomethyl)nicotinamide Hydrochloride in Medicinal Chemistry

Abstract & Compound Identity

This compound (CAS: 182159-60-0) is a high-value pyridine scaffold used primarily in the design of bisubstrate inhibitors and fragment-based drug discovery (FBDD) . Its structure features a nicotinamide "warhead"—which mimics the substrate for various ADP-ribosyltransferases and methyltransferases—and a reactive primary amine "handle" at the C6 position. This dual functionality allows medicinal chemists to tether the nicotinamide moiety to cofactor mimics (e.g., adenosine derivatives) or hydrophobic groups to probe adjacent binding pockets in enzymes like Nicotinamide N-methyltransferase (NNMT) and Rho-associated protein kinase (ROCK) .

| Property | Data |

| Chemical Name | 6-(Aminomethyl)pyridine-3-carboxamide dihydrochloride |

| CAS Number | 182159-60-0 |

| Molecular Formula | C7H9N3O · xHCl (Typically 2HCl) |

| Molecular Weight | 151.17 g/mol (Free base); ~224.09 g/mol (Dihydrochloride) |

| Solubility | Highly soluble in water, DMSO, Methanol. Slightly soluble in DCM. |

| pKa | ~8.9 (Primary amine), ~3.4 (Pyridine nitrogen) |

| Storage | Hygroscopic. Store at -20°C under inert atmosphere (N2/Ar). |

Strategic Applications in Drug Design

The "Killer App": NNMT Bisubstrate Inhibitors

The most authoritative application of this building block is in the synthesis of inhibitors for Nicotinamide N-methyltransferase (NNMT) . NNMT is a metabolic enzyme implicated in obesity, type 2 diabetes, and cancer. It transfers a methyl group from S-adenosylmethionine (SAM) to nicotinamide.[1]

-

Mechanism: 6-(Aminomethyl)nicotinamide serves as the substrate mimic .

-

Design Logic: The C6-amine is used to covalently link the nicotinamide ring to an adenosine derivative (the cofactor mimic ). This creates a "bisubstrate inhibitor" that simultaneously occupies both the nicotinamide and SAM binding pockets, resulting in nanomolar potency and high selectivity.

-

Key Reference: J. Med. Chem. studies have demonstrated that linking this moiety to an adenosine scaffold via a 3-4 carbon chain replicates the transition state of the methylation reaction.

Kinase Inhibition (ROCK & CK1)

Nicotinamide itself is a weak inhibitor of ROCK (Rho-associated kinase) and CK1 (Casein Kinase 1) . By functionalizing the C6 position with hydrophobic arylamines or heterocycles, chemists can extend the molecule into the ATP-binding pocket's hydrophobic region (Region II), significantly enhancing potency (from mM to µM/nM range).

Synthetic Decision Framework

The C6-primary amine is the primary vector for diversification. The C3-amide is relatively unreactive under standard coupling conditions, providing intrinsic orthogonality.

Figure 1: Synthetic decision tree for diversifying the 6-(aminomethyl)nicotinamide scaffold.

Experimental Protocols

Protocol A: Synthesis of NNMT Bisubstrate Inhibitors (Reductive Amination)

This protocol connects the building block to an aldehyde-functionalized cofactor mimic.

Reagents:

-

6-(Aminomethyl)nicotinamide HCl (1.0 equiv)

-

Aldehyde partner (e.g., 5'-formyl-adenosine derivative) (1.0 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (glacial, catalytic)

-

Methanol (anhydrous) or DCE/MeOH (1:1 mixture)

-

Triethylamine (TEA) (to neutralize HCl salt)

Step-by-Step Methodology:

-

Free Base Generation (In Situ): In a flame-dried round-bottom flask, suspend 6-(aminomethyl)nicotinamide HCl (1 mmol) in anhydrous Methanol (5 mL). Add TEA (2.2 mmol) dropwise. Stir for 10 minutes until the solution clarifies.

-

Imine Formation: Add the Aldehyde partner (1 mmol) and Acetic Acid (2 drops). Stir at Room Temperature (RT) for 2–4 hours. Tip: Monitor by LCMS for the disappearance of the aldehyde and formation of the imine (M-18 peak).

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 15 minutes. Allow the reaction to warm to RT and stir overnight (12–16 h).

-

Quench: Quench with saturated NaHCO3 solution (5 mL). Stir for 20 minutes.

-

Workup: Remove methanol under reduced pressure. Extract the aqueous residue with EtOAc or DCM/iPrOH (3:1) if the product is polar.

-

Purification: Purify via Reverse Phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient). The polarity of the nicotinamide usually requires starting at 0-5% ACN.

Protocol B: General Amide Coupling (HATU Method)

Used for attaching hydrophobic tails for kinase inhibition.

Reagents:

-

Carboxylic Acid Partner (1.0 equiv)

-

HATU (1.1 equiv)

-

DIPEA (3.0 equiv)

-

DMF (anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve the Carboxylic Acid (1 mmol) in DMF (3 mL). Add DIPEA (3 mmol) and HATU (1.1 mmol). Stir for 5–10 minutes to form the activated ester.

-

Addition: Add 6-(aminomethyl)nicotinamide HCl (1 mmol) directly to the reaction mixture. Note: The excess DIPEA will neutralize the HCl salt in situ.

-

Reaction: Stir at RT for 2–6 hours.

-

Validation: Check LCMS. The pyridine nitrogen is non-nucleophilic under these conditions; reaction occurs exclusively at the primary amine.

-

Isolation: Dilute with water (15 mL). If the product precipitates, filter and wash with water/ether. If soluble, extract with EtOAc.

Critical Quality Attributes & Troubleshooting

| Issue | Probable Cause | Solution |

| Low Solubility | The HCl salt is very polar; the free base is moderately polar. | Use MeOH or DMF for reactions. Avoid pure DCM or Ether. |

| Regioselectivity | Acylation at the pyridine Nitrogen (rare). | Unlikely with HATU/DIPEA. If observed, ensure the primary amine is fully deprotonated (pH > 9). |

| Hygroscopicity | Salt form absorbs water, affecting stoichiometry. | Dry the starting material in a vacuum desiccator over P2O5 before weighing. |

| Purification | Product streaks on Silica. | Use amine-functionalized silica or add 1% TEA to the eluent. Reverse Phase (C18) is preferred. |

Mechanism of Action Diagram (NNMT Inhibition)

This diagram illustrates how the building block functions within the enzyme active site.

Figure 2: Bisubstrate inhibition mechanism.[2] The 6-(aminomethyl)nicotinamide moiety anchors into the substrate pocket, linked to a cofactor mimic.

References

-

NNMT Bisubstrate Inhibitors: Babault, N., et al. "Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT)."[1] Journal of Medicinal Chemistry, 2018.

-

General Nicotinamide Pharmacology: Bains, P., et al. "Nicotinamide: Mechanism of action and indications in dermatology."[3][4] Indian Journal of Dermatology, Venereology and Leprology, 2018.[3]

-

Kinase Inhibition (ROCK): Meng, Y., et al. "Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells." Stem Cell Reports, 2018.

-

Chemical Properties: PubChem Compound Summary for CID 9500 (Related: 6-Aminonicotinamide). (Note: Used for structural property correlation).

Sources

- 1. mdpi.com [mdpi.com]

- 2. osti.gov [osti.gov]

- 3. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 4. Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Protocols for Aminomethyl Functionalization of Pyridine Rings

Executive Summary & Strategic Overview

The aminomethyl group (

This guide details three distinct protocols, selected based on the starting material availability and the stage of drug development (Early Discovery vs. Late-Stage Functionalization):

-

Reductive Amination (The Classical Baseline): Best for scale-up when the pyridine-carboxaldehyde is available.

-

Ni/Photoredox Dual Catalysis (The Precision Tool): Ideal for converting pyridine halides (Br/I) under mild conditions with high functional group tolerance.

-

Radical Minisci Reaction (The Late-Stage Shortcut): Designed for direct C–H functionalization of complex pyridine scaffolds without pre-functionalization.

Decision Matrix: Selecting the Right Protocol

Figure 1: Strategic decision tree for selecting the optimal aminomethylation pathway based on substrate availability.

Protocol A: Reductive Amination (STAB Method)

Best For: Early-stage synthesis, gram-scale production, and when regiochemistry is pre-defined by the aldehyde precursor.

Scientific Rationale

While Sodium Cyanoborohydride (

Materials

-

Substrate: Pyridine-carboxaldehyde (isomer of choice).

-

Amine: Primary or secondary amine (1.0–1.2 equiv).

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).

-

Additive: Glacial Acetic Acid (AcOH) (1.0 equiv) – Critical for promoting iminium formation.

Step-by-Step Methodology

-

Imine Formation: In a flame-dried flask under

, dissolve the pyridine-carboxaldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL, 0.2 M). -

Activation: Add Glacial AcOH (1.0 mmol). Stir at room temperature (RT) for 30–60 minutes.

-

Note: Formation of the imine/iminium species is often visible as a slight color change or exotherm.

-

-

Reduction: Add STAB (1.5 mmol) in a single portion.

-

Caution: Mild gas evolution (

) may occur.

-

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS for the disappearance of the imine intermediate.

-

Workup: Quench with saturated aqueous

(gas evolution). Extract with DCM ( -

Purification: Dry organics over

, concentrate, and purify via flash chromatography (typically DCM/MeOH gradients).

Validation Check: If the reaction stalls, check the pH. STAB requires a slightly acidic media to function optimally; ensure AcOH was added.

Protocol B: Ni/Photoredox Dual Catalysis (Cross-Coupling)

Best For: Installing aminomethyl groups onto existing bromopyridines under mild conditions; avoids strong bases required for Pd-catalyzed couplings.

Scientific Rationale

Traditional Suzuki couplings of aminomethyl-boronates can suffer from protodeboronation. This protocol leverages Metallaphotoredox Catalysis , combining an Iridium or Ruthenium photocatalyst with a Nickel cycle. We utilize

Mechanism Visualization

Figure 2: Mechanistic flow of the

Materials

-

Substrate: Bromo- or Iodopyridine (1.0 equiv).

-

Reagent:

-Silylamine (e.g., -

Photocatalyst:

(2 mol %) or equivalent Ir catalyst. -

Metal Catalyst:

(5 mol %) + dtbbpy ligand (5 mol %). -

Base:

(if required by specific variant, often base-free with silylamines). -

Solvent: DMF or DMSO (degassed).

-

Light Source: Blue LED (approx. 450 nm).

Step-by-Step Methodology

-

Catalyst Prep: In a glovebox or under Argon, mix the Ni source and ligand in DMF to form the active complex (often green/blue).

-

Assembly: Add the bromopyridine (0.5 mmol),

-silylamine (0.6 mmol), and photocatalyst to the vial. -

Irradiation: Seal the vial. Irradiate with Blue LEDs with fan cooling (maintain temp

) for 18–24 hours. -

Workup: Dilute with water/brine, extract with EtOAc.

-

Note: This method is extremely tolerant of other functional groups (esters, nitriles) on the pyridine ring.

Protocol C: Minisci-Type Radical Alkylation (Direct C-H)

Best For: Late-Stage Functionalization (LSF) where no handle exists. Risk: Regioselectivity (C2 vs C4) can be poor without blocking groups.

Scientific Rationale

The Minisci reaction involves the addition of a nucleophilic alkyl radical to a protonated (electron-deficient) pyridine. To install an aminomethyl group, we use

Materials

-

Substrate: Pyridine derivative (1.0 equiv).

-

Radical Precursor:

-Boc-Glycine (2.0–3.0 equiv). -

Oxidant: Ammonium Persulfate

(2.0 equiv). -

Catalyst:

(0.2–0.5 equiv). -

Solvent: biphasic DCM/Water or TFA/Water (Acid is required to protonate the pyridine).

Step-by-Step Methodology

-

Protonation: Dissolve the pyridine (1.0 mmol) in a mixture of water (5 mL) and TFA (1.0 mmol). Add the

-Boc-Glycine (2.0 mmol) and -

Phase Setup: Add DCM (5 mL) to create a biphasic system (helps solubilize the radical precursor and protect the product).

-

Initiation: Heat to

(or RT depending on substrate stability). -

Oxidant Addition: Add a solution of Ammonium Persulfate in water dropwise over 1 hour.

-

Why dropwise? To keep the radical concentration low and prevent radical-radical homocoupling.

-

-

Completion: Stir for an additional 2 hours.

-

Workup: Basify carefully with

(to pH > 9) to deprotonate the pyridine, then extract with DCM. -

Deprotection (Optional): The product will be the

-Boc aminomethyl pyridine. Treat with TFA/DCM to reveal the free amine if desired.

Comparative Data Analysis

| Feature | Reductive Amination (Protocol A) | Ni/Photoredox (Protocol B) | Minisci C-H (Protocol C) |

| Pre-requisite | Aldehyde (-CHO) | Halide (-Br, -I) | None (Native C-H) |

| Regioselectivity | Perfect (Pre-defined) | Perfect (Ipso-substitution) | Variable (C2/C4 mix) |

| Conditions | Mild (Acidic buffer) | Neutral/Mild (RT, Light) | Harsh (Oxidative, Acidic) |

| Scalability | High (kg scale) | Moderate (Flow chem helps) | Moderate |

| Cost | Low | High (Catalysts) | Low |

References

-

Reductive Amination Standards

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[6] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

-

-

Ni/Photoredox Aminomethylation

- Remeur, C., Kelly, C. B., Patel, N. R., & Molander, G. A.

-

Minisci Reaction Protocols

- Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm, 2011, 2, 1135-1161.

-

Trifluoroborate Cross-Coupling (Alternative to Silylamines)

-

Molander, G. A., et al. "Scope of Aminomethylations via Suzuki-Miyaura Cross-Coupling of Organotrifluoroborates."[7] Journal of Organic Chemistry, 2008, 73(6), 2052–2057.

-

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 3. Aminomethylation of Aryl Halides using α-Silylamines Enabled by Ni/Photoredox Dual Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sci-Hub. Aminomethylation of Aryl Halides Using α-Silylamines Enabled by Ni/Photoredox Dual Catalysis / ACS Catalysis, 2017 [sci-hub.box]

- 5. Aminomethylation of Aryl Halides using α-Silylamines Enabled by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. Scope of Aminomethylations via Suzuki-Miyaura Cross-Coupling of Organotrifluoroborates [organic-chemistry.org]

Application Notes and Protocols: Reductive Amination with 6-(Aminomethyl)nicotinamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of 6-(Aminomethyl)nicotinamide in Drug Discovery

In the landscape of modern medicinal chemistry, the synthesis of structurally diverse amine scaffolds is a cornerstone of drug discovery. Reductive amination stands out as a powerful and widely utilized transformation for the formation of carbon-nitrogen bonds, enabling the construction of secondary and tertiary amines from readily available carbonyl compounds and primary or secondary amines.[1][2][3] This application note provides a detailed guide to the theory and practice of reductive amination, with a specific focus on the use of 6-(Aminomethyl)nicotinamide hydrochloride, a versatile building block incorporating the biologically relevant nicotinamide motif.

The nicotinamide moiety is a key structural feature in numerous coenzymes, most notably nicotinamide adenine dinucleotide (NAD), and is implicated in a wide range of biological processes.[4][5] Consequently, molecules incorporating this scaffold are of significant interest in the development of novel therapeutics, including inhibitors of enzymes like histone deacetylases (HDACs).[6] The aminomethyl group at the 6-position provides a convenient handle for the introduction of molecular diversity through reactions such as reductive amination, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide will delve into the mechanistic underpinnings of reductive amination, provide detailed, field-proven protocols for its execution with this compound, and offer insights into reaction optimization and troubleshooting.

The Mechanism of Reductive Amination: A Controlled Cascade

Reductive amination is a one-pot reaction that proceeds through a two-step sequence: the formation of an imine or iminium ion intermediate, followed by its immediate reduction to the corresponding amine.[2][3] The success of this reaction hinges on the use of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[7]

The reaction is typically initiated by the condensation of the primary amine, in this case, the deprotected 6-(aminomethyl)nicotinamide, with an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine. Under the slightly acidic conditions often employed, the imine can be protonated to form a more electrophilic iminium ion.[7]

Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice for many reductive amination protocols.[8][9] Its mild nature and remarkable selectivity for iminium ions over ketones and aldehydes minimize side reactions, such as the reduction of the starting carbonyl compound.[10][11] The electron-withdrawing effect of the three acetoxy groups attenuates the reactivity of the borohydride, making it a more controlled and predictable reducing agent compared to sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[2][8]

Experimental Protocols

Protocol 1: Reductive Amination of an Aliphatic Aldehyde with this compound

This protocol details the reductive amination of isobutyraldehyde with this compound to synthesize N-(isobutyl)-6-(aminomethyl)nicotinamide.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |

| This compound | 190.63 (as HCl salt) | 1.0 | 1.0 |

| Isobutyraldehyde | 72.11 | 1.2 | 1.2 |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | 1.5 |

| Dichloromethane (DCM), anhydrous | - | 10 mL | - |

| Triethylamine (TEA) | 101.19 | 1.1 | 1.1 |

Step-by-Step Procedure:

-

Amine Free-Basing: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (190.6 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).

-

Add triethylamine (153 µL, 1.1 mmol) to the suspension to neutralize the hydrochloride salt and generate the free amine. Stir at room temperature for 15-20 minutes until the solid dissolves.

-

Aldehyde Addition: Add isobutyraldehyde (110 µL, 1.2 mmol) to the reaction mixture.

-

Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the stirring solution. Caution: The addition may cause slight effervescence.

-

Reaction Monitoring: Stir the reaction at room temperature under a nitrogen or argon atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure N-(isobutyl)-6-(aminomethyl)nicotinamide.

Workflow Diagram:

Caption: Workflow for the reductive amination of an aliphatic aldehyde.

Protocol 2: Reductive Amination of an Aromatic Ketone with this compound

This protocol outlines the reductive amination of acetophenone with this compound to synthesize N-(1-phenylethyl)-6-(aminomethyl)nicotinamide.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |

| This compound | 190.63 (as HCl salt) | 1.0 | 1.0 |

| Acetophenone | 120.15 | 1.1 | 1.1 |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | 1.5 |

| 1,2-Dichloroethane (DCE), anhydrous | - | 10 mL | - |

| Triethylamine (TEA) | 101.19 | 1.1 | 1.1 |

| Acetic Acid (optional catalyst) | 60.05 | 0.1 | 0.1 |

Step-by-Step Procedure:

-

Amine Free-Basing: In a dry round-bottom flask, suspend this compound (190.6 mg, 1.0 mmol) in anhydrous 1,2-dichloroethane (10 mL).

-

Add triethylamine (153 µL, 1.1 mmol) and stir at room temperature for 20 minutes.

-

Ketone Addition: Add acetophenone (128 µL, 1.1 mmol) to the mixture.

-

(Optional) Catalyst Addition: For less reactive ketones, a catalytic amount of acetic acid (6 µL, 0.1 mmol) can be added to facilitate imine formation.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature overnight. The reaction with ketones is generally slower than with aldehydes. Monitor by TLC or LC-MS.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Separate the layers in a separatory funnel and extract the aqueous phase with dichloromethane (2 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product via silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, followed by a small percentage of methanol if necessary) to yield the desired product.

Workflow Diagram:

Caption: Workflow for the reductive amination of an aromatic ketone.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction stalls, consider adding a small, fresh portion of the reducing agent. For sluggish reactions with ketones, gentle heating (e.g., 40-50 °C) may be beneficial. The addition of a catalytic amount of a weak acid like acetic acid can also accelerate imine formation.[8]

-

Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the starting carbonyl compound. This can be minimized by ensuring the quality of the sodium triacetoxyborohydride and by adding it promptly after the addition of the carbonyl compound.

-

Dialkylation: With primary amines, there is a possibility of dialkylation, leading to a tertiary amine. This is generally less of a problem with sodium triacetoxyborohydride compared to other reducing agents.[2] Using a slight excess of the amine can also disfavor this side reaction.

-

Purification: Nicotinamide derivatives can be polar and may require more polar solvent systems for elution from silica gel. The use of a small percentage of triethylamine in the eluent can help to prevent streaking on the column for basic compounds. Reverse-phase HPLC can also be an effective purification method for these compounds.[4]

Conclusion

Reductive amination using this compound is a robust and versatile method for the synthesis of a diverse array of substituted nicotinamide derivatives. The use of sodium triacetoxyborohydride provides a mild and selective reaction environment, compatible with a wide range of functional groups. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in drug discovery and chemical synthesis, enabling the efficient and reliable construction of novel molecular entities based on the valuable nicotinamide scaffold.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

-

Myers, A. G., et al. (n.d.). Chem 115: Reductive Amination. Harvard University. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Chapman, J. D., & Meisenheimer, P. L. (2003). Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. Analytical Biochemistry, 322(1), 124–129. [Link]

-

PubChem. (n.d.). 6-Aminonicotinamide. [Link]

-

Wagner, F. F., et al. (2007). The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5484–5488. [Link]

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Aminonicotinamide | C6H7N3O | CID 9500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Sodium triacetoxyborohydride [organic-chemistry.org]

- 9. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

Application Note: Synthesis of Type II Kinase Inhibitors Utilizing Nicotinamide Scaffolds

Abstract

This application note details the synthetic utility of the nicotinamide (pyridine-3-carboxamide) scaffold in the design of Type II kinase inhibitors. Unlike the ubiquitous phenylamino-pyrimidine (e.g., Imatinib) or quinazoline (e.g., Gefitinib) scaffolds, the nicotinamide core offers a unique vector for hinge binding while providing a versatile handle for extending into the hydrophobic back pocket (via the amide linker) and the solvent front (via the pyridine ring). This guide provides a validated protocol for synthesizing VEGFR-2/B-Raf inhibitors using a modular "Head-Linker-Tail" approach, comparing acid chloride activation against HATU-mediated coupling.

Introduction: The Nicotinamide Privilege

In kinase drug discovery, the "hinge region" (residues connecting the N- and C-terminal lobes) is the primary anchor for ATP-competitive inhibitors. The nicotinamide scaffold is privileged because it mimics the adenine ring of ATP.

Mechanistic Rationale

-

Hinge Binding: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor (interacting with the backbone NH of the "Gatekeeper+1" residue), while the amide -NH- (at C3) acts as a hydrogen bond donor (interacting with the backbone carbonyl of Gatekeeper-1).

-

Vector Geometry: The 3-substitution pattern directs the "tail" of the inhibitor deep into the hydrophobic allosteric pocket (DFG-out conformation), characteristic of Type II inhibitors like Sorafenib and Regorafenib.

Biological Context: VEGFR-2 Signaling

Inhibiting VEGFR-2 prevents angiogenesis in solid tumors. The pathway below illustrates the downstream cascade (RAF/MEK/ERK) that these nicotinamide derivatives modulate.

Figure 1: The VEGF signaling cascade. Nicotinamide derivatives typically target the ATP-binding pocket of VEGFR-2 and RAF kinases, blocking downstream proliferation signals.

Synthetic Strategy: The Modular Approach

To ensure library diversity and structure-activity relationship (SAR) exploration, we utilize a convergent synthesis. The core reaction is the formation of the amide bond linking the Nicotinamide Head to the Hydrophobic Tail .

Retrosynthetic Analysis

The target molecule is dissected into two primary precursors:

-

Component A (Acid): 6-substituted nicotinic acid (provides the hinge binder).

-

Component B (Amine): Substituted aniline or aryl-amine (provides the hydrophobic tail/allosteric binder).

Figure 2: Retrosynthetic disconnection of the target inhibitor. The amide bond formation is the pivotal step determining yield and purity.

Detailed Experimental Protocols

Protocol A: Acid Chloride Activation (Scalable)

Best for: Large-scale synthesis (>1g) where cost is a factor and acid-sensitive groups are absent.

Reagents:

-

6-Chloronicotinic acid (1.0 eq)

-

Thionyl chloride (

) (Excess) -

Substituted Aniline (1.1 eq)

-

Triethylamine (

) (2.0 eq) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

-

Activation: In a flame-dried RBF, suspend 6-chloronicotinic acid (5.0 mmol) in anhydrous DCM (20 mL).

-

Chlorination: Add thionyl chloride (15 mmol) dropwise at 0°C. Add a catalytic drop of DMF.

-

Reflux: Heat to reflux (40°C) for 2-3 hours. Monitor by the dissolution of the solid and cessation of gas evolution.

-

Isolation 1: Evaporate solvent and excess

under reduced pressure. Azeotrope with toluene (2x) to remove residual acid traces. Critical: The resulting nicotinoyl chloride is moisture sensitive; use immediately. -

Coupling: Redissolve the crude acid chloride in anhydrous DCM (10 mL).

-

Addition: Add the substituted aniline (5.5 mmol) and

(10 mmol) in DCM (10 mL) dropwise at 0°C. -

Reaction: Stir at Room Temperature (RT) for 4-12 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).

-

Workup: Quench with saturated

. Extract with DCM (3x). Wash organics with brine, dry over

Protocol B: HATU-Mediated Coupling (Library/Green)

Best for: High-throughput screening, parallel synthesis, and substrates with sensitive functional groups.

Reagents:

-

6-Chloronicotinic acid (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

DMF (Anhydrous)

Step-by-Step Procedure:

-

Activation: Dissolve 6-chloronicotinic acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol) and stir for 5 minutes.

-

Reagent Addition: Add HATU (0.6 mmol). The solution should turn slightly yellow. Stir for 10-15 mins to form the active ester.

-

Coupling: Add the amine (0.55 mmol) in one portion.

-

Reaction: Stir at RT for 12-24 hours.

-

Validation: Check LC-MS for the mass peak

. -

Purification: For library scale, precipitate by adding cold water (10 mL). Filter the solid. If no precipitate forms, extract with EtOAc or purify directly via Prep-HPLC.

Table 1: Comparison of Coupling Methods

| Feature | Acid Chloride Method | HATU Method |

| Yield | High (80-95%) | Moderate-High (70-90%) |

| Reaction Time | Fast (2-6 h) | Slow (12-24 h) |

| Purification | Crystallization often sufficient | Column/HPLC often required |

| Atom Economy | High | Lower (HATU byproduct) |

| Tolerance | Low (Acid sensitive groups risk) | High (Tolerates OH, etc.) |

Functionalization: The "Tail" Extension (Suzuki Coupling)

To access the hydrophobic back pocket or solvent front, the C6-chlorine is replaced via Suzuki-Miyaura coupling.

Protocol:

-

Mix: Combine the 6-chloronicotinamide product (1.0 eq), Aryl-boronic acid (1.2 eq), and

(2.0 eq) in 1,4-Dioxane/Water (4:1). -

Degas: Sparge with Nitrogen for 10 mins.

-

Catalyst: Add

(5 mol%). -

Heat: Microwave at 110°C for 30 mins or reflux at 90°C for 4 hours.

-

Workup: Filter through Celite, concentrate, and purify via Flash Chromatography.

Validation & Quality Control

Structural Confirmation (NMR)

-

Proton Signal: Look for the amide -NH- singlet downfield (δ 10.0–11.0 ppm).

-

Nicotinamide Core: The C2-H of the pyridine ring usually appears as a singlet/doublet around δ 8.8–9.2 ppm (deshielded by ring nitrogen and carbonyl).

Biological Assay (VEGFR-2 Inhibition)

-

Assay Type: FRET-based kinase assay (e.g., LanthaScreen) or ADP-Glo.

-

Control: Use Sorafenib as a positive control (

nM). -

Expectation: Potent nicotinamide analogs should exhibit

in the low nanomolar range (<100 nM).

Troubleshooting Guide

-

Issue: Low Yield in Amide Coupling.

-

Cause: Poor nucleophilicity of the aniline (especially if electron-deficient, e.g.,

substituted). -

Solution: Switch to Protocol A (Acid Chloride) and use reflux conditions. Add DMAP (10 mol%) as a catalyst.

-

-

Issue: Regioselectivity in Suzuki Coupling.

-

Cause: If the nicotinamide has other halogens.

-

Solution: The C6-chlorine is highly activated for oxidative addition due to the electron-deficient pyridine ring. Lower temperature (60°C) favors C6 substitution over other less activated positions.

-

-

Issue: Solubility.

-

Cause: Flat, aromatic stacking.

-

Solution: Incorporate solubilizing groups (morpholine, piperazine) on the "Tail" moiety (the boronic acid partner).

-

References

-

Design and synthesis of thiourea and nicotinamide-containing sorafenib analogs. MedChemComm, 2011.

-

Design and discovery of thioether and nicotinamide containing sorafenib analogues as multikinase inhibitors. Bioorganic & Medicinal Chemistry, 2018.[1]

-

Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.

-

Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications, 2011.[2] [2]

-

Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 2023.

-

How protein kinase inhibitors bind to the hinge region of the target protein. Current Opinion in Structural Biology, 2025 (Updated).

Sources

Application Notes and Protocols: Preparation of 6-(Aminomethyl)nicotinamide Hydrochloride Stock Solutions

Introduction: The Critical Importance of High-Fidelity Stock Solutions

This comprehensive guide provides a framework for the preparation, quality control, and storage of 6-(Aminomethyl)nicotinamide hydrochloride stock solutions. As a Senior Application Scientist, my objective is not merely to present a list of steps but to elucidate the scientific rationale behind each procedural choice. This document is designed to empower researchers, scientists, and drug development professionals to prepare high-fidelity stock solutions with confidence, ensuring the reliability and reproducibility of their downstream applications. The protocols herein are structured to be self-validating systems, incorporating critical quality control checkpoints.

Section 1: Compound Characterization and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing robust preparation protocols. The hydrochloride salt form is designed to enhance aqueous solubility compared to the free base.

| Property | Value | Source |

| Chemical Name | 6-(Aminomethyl)nicotinamide dihydrochloride | |

| CAS Number | 182159-60-0 | [1] |

| Molecular Formula | C₇H₁₁Cl₂N₃O | |

| Molecular Weight | 224.09 g/mol | |

| Appearance | White Solid | |

| Purity | ≥96% (Lot-dependent, always check CoA) |

Note: The compound is often supplied as a dihydrochloride salt, which is critical for accurate molecular weight calculations.

The structure contains two primary basic centers: the aminomethyl group and the pyridine ring nitrogen. As a dihydrochloride salt, these sites are protonated, which significantly influences the compound's solubility and stability in solutions of varying pH.

Section 2: Essential Safety and Handling Precautions

Working with any potent chemical agent requires strict adherence to safety protocols. While the toxicological properties of this compound have not been fully investigated, related compounds like 6-Aminonicotinamide are known to have reproductive toxicity.[2] Therefore, a conservative approach to handling is mandatory.

Core Safety Directives:

-

Consult the SDS: Before beginning any work, obtain and thoroughly review the vendor-specific Safety Data Sheet (SDS).

-

Engineering Controls: All weighing and initial solution preparation involving the solid compound should be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 (EU) or OSHA (US) standards.[2][3]

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[2]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[4]

Section 3: Solvent Selection and Solubility Considerations

The choice of solvent is the most critical parameter in stock solution preparation. While specific solubility data for this compound is not widely published, we can make informed decisions based on its salt form and data from structurally related compounds.

| Compound | Solvent | Solubility | Source |

| 6-Aminonicotinamide | DMSO | ~1 mg/mL (~7.3 mM) | [5] |

| 6-Aminonicotinamide | DMF | ~2 mg/mL (~14.6 mM) | [5] |

| Nicotinamide | Water | 500 mg/mL | [6] |

| Nicotinamide | Ethanol | 24 mg/mL | [7] |

Key Insights for Solvent Selection:

-

Aqueous Solvents (Recommended for Biological Assays): As a hydrochloride salt, the compound is expected to have good solubility in aqueous systems like sterile deionized water or phosphate-buffered saline (PBS). The protonated amine groups enhance interaction with polar water molecules.

-

Organic Solvents (For High Concentrations): Anhydrous Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stocks of organic molecules.[8] However, it is crucial to use high-purity, anhydrous DMSO, as moisture can reduce the solubility of some compounds and compromise long-term stability.[7]

Workflow for Solvent Selection and Preliminary Testing

The following workflow provides a systematic approach to selecting the optimal solvent for your specific experimental needs.

Caption: A logical workflow for selecting an appropriate solvent system.

Section 4: Protocol for Aqueous Stock Solution (10 mM)

This protocol is designed for preparing a 10 mM stock solution in Phosphate-Buffered Saline (PBS), a common vehicle for cell-based assays.

Materials:

-

This compound (MW: 224.09 g/mol )

-

Sterile, 1X PBS (pH 7.4)

-

Calibrated analytical balance

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter and syringe

-

Pipettors and sterile tips

Protocol Steps:

-

Calculation: Determine the mass of compound needed.

-

Mass (mg) = Desired Volume (L) × Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

For 10 mL of a 10 mM solution:

-

Mass = 0.010 L × 0.010 mol/L × 224.09 g/mol × 1000 mg/g = 22.41 mg

-

-

Weighing: In a chemical fume hood, accurately weigh 22.41 mg of this compound into a sterile conical tube. Rationale: Weighing directly into the final tube minimizes material loss during transfers.

-

Dissolution: Add approximately 8 mL of sterile 1X PBS (pH 7.4) to the tube. Cap tightly and vortex at medium speed until the solid is fully dissolved. A magnetic stirrer can also be used.[9]

-

Expert Insight: If dissolution is slow, gentle warming in a water bath up to 37°C or brief sonication can be applied. Avoid excessive heating which could degrade the compound.

-

-

Volume Adjustment (QS): Once fully dissolved, carefully add sterile PBS to bring the final volume to exactly 10.0 mL. This is known as "quantity sufficient" (QS) and ensures concentration accuracy.

-

Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new, sterile, and clearly labeled conical tube. Rationale: This step removes any potential microbial contamination and undissolved micro-particulates, which is critical for cell culture applications.

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store immediately as recommended in Section 7. Rationale: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound and compromise the solution's integrity.[10]

Section 5: Protocol for Organic Stock Solution (50 mM in DMSO)

This protocol is for preparing a more concentrated 50 mM stock in DMSO, suitable for long-term storage and dilution into various assay buffers.

Materials:

-

This compound (MW: 224.09 g/mol )

-

Anhydrous, high-purity DMSO (≥99.9%)

-

Calibrated analytical balance

-

Glass vial or chemical-resistant tube with a PTFE-lined cap

-

Pipettors and tips

Protocol Steps:

-

Calculation:

-

For 2 mL of a 50 mM solution:

-

Mass = 0.002 L × 0.050 mol/L × 224.09 g/mol × 1000 mg/g = 22.41 mg

-

-

Weighing: In a chemical fume hood, weigh 22.41 mg of the compound into a clean, dry glass vial.

-

Dissolution: Add 2.0 mL of anhydrous DMSO to the vial. Cap tightly and vortex until the solid is completely dissolved. Sonication can aid this process.[8][11]

-

Expert Insight: DMSO is highly hygroscopic. Handle it quickly and ensure the main bottle is tightly sealed immediately after use to prevent water absorption, which could affect compound solubility and stability.

-

-

Aliquoting and Storage: Dispense into small-volume aliquots in chemical-resistant tubes suitable for low-temperature storage. Store immediately as outlined in Section 7.

Section 6: Quality Control and Solution Validation

A prepared stock solution is not considered valid until it passes quality control. This self-validating step is essential for experimental reproducibility and is a core tenet of Good Laboratory Practice (GLP).

Quality Control Workflow

Caption: A sequential workflow for validating the quality of a freshly prepared stock solution.

QC Methods:

-

Visual Inspection: The solution must be clear, colorless, and free of any visible particulates or haze.

-

pH Measurement (Aqueous only): For stocks made in buffers like PBS, the final pH should be verified to ensure it has not shifted significantly.

Section 7: Long-Term Storage and Stability

Proper storage is crucial to maintain the potency and integrity of the stock solution over time. Recommendations are based on best practices for similar chemical entities.

| Solvent | Storage Temperature | Recommended Duration | Rationale & Key Considerations |

| Aqueous (e.g., PBS) | -20°C or -80°C | Up to 1 month | Aqueous solutions are prone to degradation. Storage at -80°C is preferred. Avoid more than 1-2 freeze-thaw cycles. Storing aqueous solutions for more than a day at 4°C is not recommended.[5] |

| Anhydrous DMSO | -80°C | Up to 6 months | DMSO solutions are generally more stable at low temperatures.[10] Ensure vials are tightly capped to prevent moisture absorption. Use within one month if stored at -20°C.[10] |

General Storage Best Practices:

-

Labeling: All vials must be clearly labeled with the compound name, concentration, solvent, preparation date, and preparer's initials.

-

Protection from Light: Store aliquots in a light-protected box within the freezer to prevent potential photodegradation.

-

Documentation: Maintain a detailed logbook for all prepared stock solutions, including calculations, QC results, and dates of use.

References

-

Universitas Brawijaya. (n.d.). Practice Procedures for Making Stock Solution. [Link]

-

Capot Chemical. (2026). MSDS of 6-aMino-nicotinic acid hydrochloride. [Link]

-

FooDB. (2010). Showing Compound Nicotinamide (FDB012485). [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). 6-Aminonicotinamide. [Link]

- Google Patents. (n.d.). Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.

-

Regulations.gov. (2023). Comment from Dennis J. Paustenbach. [Link]

-

European Medicines Agency. (2026). Quality of medicines questions and answers: Part 1. [Link]

Sources

- 1. 182159-60-0|this compound|BLD Pharm [bldpharm.com]

- 2. tymri.ut.ee [tymri.ut.ee]

- 3. fishersci.com [fishersci.com]

- 4. capotchem.com [capotchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 7. selleckchem.com [selleckchem.com]

- 8. 6-Aminonicotinamide | TargetMol [targetmol.com]

- 9. csstc.org [csstc.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 6-Methylnicotinamide | Endogenous Metabolite | TargetMol [targetmol.com]

- 12. bachem.com [bachem.com]

Mastering the Challenge: A Guide to Handling Hygroscopic Hydrochloride Salts in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pervasive Challenge of Hygroscopicity

In the landscape of organic synthesis and pharmaceutical development, hydrochloride salts are ubiquitous. They are frequently employed to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). However, a significant subset of these salts exhibits hygroscopicity—the tendency to absorb moisture from the atmosphere. This seemingly simple physical property can introduce a cascade of complications, from inaccurate measurements and poor reaction reproducibility to compromised product quality and stability.[1][2][3]

The chloride ion, being a good hydrogen bond acceptor, readily interacts with atmospheric water, leading to the hydration of the salt.[3] This can manifest as anything from a slight clumping of a crystalline powder to complete deliquescence, where the solid dissolves in the absorbed water.[1] The consequences for a synthetic chemist are significant. The presence of undisclosed water can alter reaction kinetics, participate in side reactions, and ultimately impact the yield and purity of the desired product.[4][5] This guide provides a comprehensive overview of the principles and techniques required to effectively manage hygroscopic hydrochloride salts, ensuring the integrity and success of your synthetic endeavors.

Part 1: Understanding and Characterizing Hygroscopicity

Before implementing handling protocols, it is crucial to understand the extent of a salt's hygroscopicity. This knowledge will inform the stringency of the required handling techniques.

Initial Assessment

A simple visual inspection can often provide the first clue. If a previously free-flowing powder has become clumpy or has formed a solid mass, it has likely absorbed atmospheric moisture. For new or uncharacterized salts, a qualitative assessment can be made by exposing a small sample to the ambient laboratory environment on a watch glass and observing any changes over time.

Quantitative Analysis

For more rigorous characterization, especially in a drug development setting, several analytical techniques can be employed:

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. By heating the sample, absorbed and bound water can be driven off, allowing for the quantification of the water content.

-

Karl Fischer Titration: This is the gold standard for water content determination. It is a highly sensitive and specific method that can accurately measure even trace amounts of water in a sample.

-

Dynamic Vapor Sorption (DVS): DVS analysis provides a detailed profile of a material's hygroscopic behavior by measuring its mass change as it is exposed to a range of controlled humidity levels.

| Technique | Principle | Information Gained | Considerations |

| TGA | Measures mass loss upon heating. | Total volatile content (primarily water). | May not differentiate between absorbed and bound water. Not suitable for thermally labile compounds. |

| Karl Fischer Titration | Titration with a reagent that reacts specifically with water. | Precise quantification of water content. | Requires specialized equipment. |

| DVS | Measures mass change in response to controlled humidity. | Hygroscopicity profile, critical relative humidity. | Provides the most comprehensive understanding of moisture uptake behavior. |

Part 2: Core Protocols for Handling Hygroscopic Hydrochloride Salts

The successful use of hygroscopic hydrochloride salts hinges on minimizing their exposure to atmospheric moisture at every stage of the experimental workflow.

Storage: The First Line of Defense

Proper storage is fundamental to maintaining the integrity of hygroscopic salts.[1][6]

-

Primary Container: Ensure the original container is tightly sealed immediately after use. Applying parafilm around the cap provides an additional barrier.[7]

-

Secondary Containment: For highly sensitive materials, placing the primary container inside a larger, sealed container with a desiccant is recommended.[7]

-

Desiccators: Glass or plastic desiccators containing a drying agent such as silica gel, calcium chloride, or phosphorus pentoxide are essential for short-term and long-term storage.[2][6] For frequent access, a nitrogen-purged desiccator can provide a more stable low-humidity environment.[6]

-

Inert Atmosphere: For the most sensitive compounds, storage inside a nitrogen or argon-filled glovebox is the ideal solution.[8][9]

Protocol 2.1: Standard Storage of a Hygroscopic Hydrochloride Salt

-

After dispensing the required amount of the salt, firmly tighten the cap of the manufacturer's bottle.

-

Wrap the junction of the cap and bottle with two to three layers of parafilm, stretching it to ensure a tight seal.

-